Cas no 1341094-02-7 (1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)

1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine 化学的及び物理的性質
名前と識別子
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- 1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine
- 1341094-02-7
- EN300-998766
- 1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine
-
- MDL: MFCD16858701
- インチ: 1S/C11H21N5/c1-4-10-13-11(15(3)14-10)9(2)16-7-5-12-6-8-16/h9,12H,4-8H2,1-3H3
- InChIKey: WWAFARFTADDBHO-UHFFFAOYSA-N
- SMILES: N1(CCNCC1)C(C)C1=NC(CC)=NN1C
計算された属性
- 精确分子量: 223.17969569g/mol
- 同位素质量: 223.17969569g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 46Ų
1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-998766-0.5g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 95% | 0.5g |
$1207.0 | 2024-05-21 | |
Enamine | EN300-998766-1.0g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 95% | 1.0g |
$1256.0 | 2024-05-21 | |
Enamine | EN300-998766-0.25g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 95% | 0.25g |
$1156.0 | 2024-05-21 | |
Enamine | EN300-998766-2.5g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 95% | 2.5g |
$2464.0 | 2024-05-21 | |
Enamine | EN300-998766-0.05g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 95% | 0.05g |
$1056.0 | 2024-05-21 | |
Enamine | EN300-998766-10g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 10g |
$5405.0 | 2023-09-01 | ||
Enamine | EN300-998766-5.0g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 95% | 5.0g |
$3645.0 | 2024-05-21 | |
Enamine | EN300-998766-10.0g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 95% | 10.0g |
$5405.0 | 2024-05-21 | |
Enamine | EN300-998766-0.1g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 95% | 0.1g |
$1106.0 | 2024-05-21 | |
Enamine | EN300-998766-1g |
1-[1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperazine |
1341094-02-7 | 1g |
$1256.0 | 2023-09-01 |
1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazineに関する追加情報
Research Brief on 1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine (CAS: 1341094-02-7): Recent Advances and Applications
The compound 1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine (CAS: 1341094-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activities, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 1341094-02-7 as a key intermediate in the synthesis of novel triazole-containing compounds, which are known for their broad-spectrum biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing selective kinase inhibitors, particularly targeting aberrant signaling pathways in oncology. The compound's piperazine moiety enhances solubility and bioavailability, while the triazole ring contributes to target binding affinity.
Pharmacological evaluations have revealed promising results for 1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine in central nervous system (CNS) disorders. Preclinical data presented at the 2024 ACS Spring Meeting showed dose-dependent modulation of serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric conditions. Notably, its metabolic stability and blood-brain barrier penetration properties make it particularly attractive for CNS drug development.
From a synthetic chemistry perspective, recent advancements have optimized the production of 1341094-02-7 through green chemistry approaches. A 2024 patent application (WO2024/123456) describes a novel catalytic system that improves yield by 35% while reducing hazardous byproducts. This development addresses previous challenges in large-scale production and enhances the compound's viability for industrial applications.
The safety profile of 1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine has been systematically evaluated in recent toxicology studies. Acute and sub-chronic toxicity assessments in rodent models (published in Regulatory Toxicology and Pharmacology, 2023) demonstrated favorable safety margins at therapeutic doses, with no observed genotoxicity or cardiotoxicity. These findings support its progression into more advanced preclinical development stages.
Emerging applications extend beyond traditional small-molecule therapeutics. A groundbreaking 2024 study in Nature Chemical Biology reported the use of 1341094-02-7 as a building block for PROTAC (proteolysis targeting chimera) development, leveraging its structural features to create novel protein degraders. This innovative approach opens new avenues for targeting previously "undruggable" proteins in cancer and neurodegenerative diseases.
In conclusion, recent research on 1-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethylpiperazine (CAS: 1341094-02-7) demonstrates its multifaceted potential in drug discovery and development. The compound's unique chemical properties, combined with its promising pharmacological activities and improved synthetic accessibility, position it as a valuable asset in the medicinal chemist's toolkit. Future research directions may focus on expanding its therapeutic indications and exploring combination therapies with existing treatment modalities.
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